molecular formula C24H52O6Si B14174380 4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) CAS No. 925411-63-8

4,4',4''-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol)

Cat. No.: B14174380
CAS No.: 925411-63-8
M. Wt: 464.8 g/mol
InChI Key: LZQHDPAYIPSKGH-UHFFFAOYSA-N
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Description

4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) is an organosilicon compound characterized by the presence of a dodecylsilanetriyl group bonded to three butan-1-ol molecules through oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) typically involves the reaction of dodecyltrichlorosilane with butan-1-ol in the presence of a base, such as triethylamine. The reaction proceeds via nucleophilic substitution, where the chlorine atoms on the silicon are replaced by butan-1-ol molecules. The reaction conditions generally include:

    Solvent: Anhydrous toluene or dichloromethane

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of 4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates.

Chemical Reactions Analysis

Types of Reactions

4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Formation of butanone derivatives.

    Reduction: Formation of silane derivatives.

    Substitution: Formation of alkyl halides or amines.

Scientific Research Applications

4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) has several scientific research applications:

    Materials Science: Used as a precursor for the synthesis of silicon-based polymers and materials with unique mechanical and thermal properties.

    Organic Synthesis: Employed as a reagent in the synthesis of complex organic molecules.

    Biology and Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical stability.

Mechanism of Action

The mechanism of action of 4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The hydroxyl groups can form hydrogen bonds with other molecules, while the dodecylsilanetriyl group provides hydrophobic interactions, enhancing the compound’s stability and solubility in organic solvents.

Comparison with Similar Compounds

Similar Compounds

  • 4,4’,4’'-[(Trimethylsilanetriyl)tris(oxy)]tri(butan-1-ol)
  • 4,4’,4’'-[(Phenylsilanetriyl)tris(oxy)]tri(butan-1-ol)
  • 4,4’,4’'-[(Methylsilanetriyl)tris(oxy)]tri(butan-1-ol)

Uniqueness

4,4’,4’'-[(Dodecylsilanetriyl)tris(oxy)]tri(butan-1-ol) is unique due to the presence of the dodecylsilanetriyl group, which imparts enhanced hydrophobicity and stability compared to its analogs with shorter alkyl chains or different substituents. This makes it particularly useful in applications requiring long-term stability and resistance to environmental factors.

Properties

CAS No.

925411-63-8

Molecular Formula

C24H52O6Si

Molecular Weight

464.8 g/mol

IUPAC Name

4-[dodecyl-bis(4-hydroxybutoxy)silyl]oxybutan-1-ol

InChI

InChI=1S/C24H52O6Si/c1-2-3-4-5-6-7-8-9-10-17-24-31(28-21-14-11-18-25,29-22-15-12-19-26)30-23-16-13-20-27/h25-27H,2-24H2,1H3

InChI Key

LZQHDPAYIPSKGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[Si](OCCCCO)(OCCCCO)OCCCCO

Origin of Product

United States

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